REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[NH:4][C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1.[CH3:15][CH:16]1OC(C)OC(C)O1>C(OC(=O)C)(=O)C>[CH3:2][C:3]1[NH:4][C:5]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[C:6]([CH2:8][CH3:9])[C:7]=1[CH2:15][CH3:16]
|
Name
|
|
Quantity
|
0.004 mol
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1)CC)C(=O)OCC
|
Name
|
|
Quantity
|
0.008 mol
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
zinc amalgam
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred 1/2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The solution was decanted into 200 ml of water
|
Type
|
FILTRATION
|
Details
|
the crude product was filtered off
|
Type
|
CUSTOM
|
Details
|
It was purified by sublimation, m.p. 76°-77° C. (lit. 75° C.)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
CC=1NC(=C(C1CC)CC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |